molecular formula C15H12ClN3O2S B5704661 N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide

Katalognummer B5704661
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: MVKVYMIXUFASJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor-kappaB (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. Dysregulation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has shown promise as a therapeutic agent in preclinical studies, and its potential applications are being actively explored.

Wirkmechanismus

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide selectively inhibits the activity of the IκB kinase (IKK) complex, which is a critical component of the NF-κB signaling pathway. The IKK complex phosphorylates IκB proteins, which leads to their degradation and allows NF-κB to translocate to the nucleus and activate target genes. This compound binds to the ATP-binding site of the IKK complex and prevents its activation, thereby blocking the NF-κB pathway.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and improve disease symptoms in animal models of autoimmune disorders. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer models. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide is its selectivity for the IKK complex, which allows for targeted inhibition of the NF-κB pathway. This compound has also been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, this compound has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, the effects of this compound on normal cells and tissues need to be carefully evaluated to avoid potential adverse effects.

Zukünftige Richtungen

Future research on N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide could focus on several areas. First, further preclinical studies are needed to evaluate the efficacy and safety of this compound in various disease models. Second, the effects of this compound on normal cells and tissues need to be better understood to avoid potential adverse effects. Third, the development of more potent and selective inhibitors of the NF-κB pathway could improve the therapeutic potential of this approach. Fourth, the combination of this compound with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy in cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesemethoden

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide can be synthesized through a multi-step chemical process involving the reaction of several intermediates. The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)thiourea to form this compound. The final product is purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In addition, this compound has been investigated for its potential use in treating chronic inflammation, such as in inflammatory bowel disease and asthma.

Eigenschaften

IUPAC Name

4-[(4-chlorobenzoyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-1-10(2-6-11)14(21)19-15(22)18-12-7-3-9(4-8-12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVYMIXUFASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.